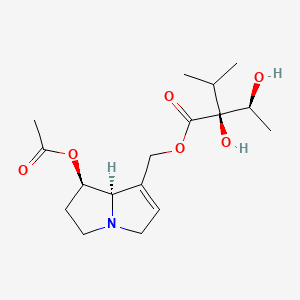
7-Acetyllycopsamine
Descripción general
Descripción
7-Acetyllycopsamine is a pyrrolizidine alkaloid, which are compounds isolated from comfrey. It can produce hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . It also exhibits antibacterial effects with a MIC of 1.7 mg/ml in E. coli .
Molecular Structure Analysis
The molecular formula of 7-Acetyllycopsamine is C17H27NO6 . Its molecular weight is 341.3994 . The structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Acetyllycopsamine include a molecular weight of 341.40 , a density of 1.2±0.1 g/cm3, a boiling point of 466.0±45.0 °C at 760 mmHg, a vapour pressure of 0.0±2.6 mmHg at 25°C, an enthalpy of vaporization of 83.9±6.0 kJ/mol, a flash point of 235.6±28.7 °C, an index of refraction of 1.546, a molar refractivity of 86.9±0.4 cm3, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, #Rule of 5 Violations: 0, ACD/LogP: 0.16, ACD/LogD (pH 5.5): -1.57, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): 0.13, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 15.25, Polar Surface Area: 96 Å2, Polarizability: 34.5±0.5 10-24 cm3, Surface Tension: 51.5±5.0 dyne/cm, Molar Volume: 274.6±5.0 cm3 .Aplicaciones Científicas De Investigación
-
Scientific Field : Phytopharmacology
- Application : 7-Acetyllycopsamine is one of several pyrrolizidine alkaloids identified in root samples of Symphytum asperum Lepech . These compounds are known for their potential therapeutic applications.
- Method of Application : The method of application involves the extraction of these alkaloids from the roots of the plant .
- Results : The presence of these alkaloids contributes to the medicinal properties of the plant, which has been used for centuries for various health conditions, including bone breakages, sprains and rheumatism, liver problems, gastritis, ulcers, skin problems, joint pain and contusions, wounds, gout, hematomas and thrombophlebitis .
-
Scientific Field : Chemical Ecology
- Application : In a study on the distribution of pyrrolizidine alkaloids in the floral parts of comfrey (Symphytum officinale), it was found that 7-acetyllycopsamine is present in the leaves and roots but absent in the floral parts . This suggests that the plant activates alkaloid production in specialized leaves and translocates these compounds to floral structures .
- Method of Application : The study involved dissecting and analyzing the tissues of comfrey flowers and fruits for PA content and patterns .
- Results : The results suggest that PA accumulation is a highly dynamic system resulting from a combination of efficient transport and additional sites of synthesis that are only temporarily active .
-
Scientific Field : Pharmacology
- Application : A UHPLC–MS/MS method was established to simultaneously determine eight pyrrolizidine alkaloids, including 7-acetyllycopsamine, in three herbs .
- Method of Application : The method involves the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) for the simultaneous determination of these alkaloids .
- Results : The results of this study could help in understanding the pharmacological properties of these herbs .
-
Scientific Field : Chemical Ecology
- Application : In a study on the distribution of pyrrolizidine alkaloids in the floral parts of comfrey (Symphytum officinale), it was found that 7-acetyllycopsamine is present in the leaves and roots but absent in the floral parts . This suggests that the plant activates alkaloid production in specialized leaves and translocates these compounds to floral structures .
- Method of Application : The study involved dissecting and analyzing the tissues of comfrey flowers and fruits for PA content and patterns .
- Results : The results suggest that PA accumulation is a highly dynamic system resulting from a combination of efficient transport and additional sites of synthesis that are only temporarily active .
-
Scientific Field : Pharmacology
- Application : A UHPLC–MS/MS method was established to simultaneously determine eight pyrrolizidine alkaloids, including 7-acetyllycopsamine, in three herbs .
- Method of Application : The method involves the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) for the simultaneous determination of these alkaloids .
- Results : The results of this study could help in understanding the pharmacological properties of these herbs .
- Scientific Field : Toxicology
- Application : A study was conducted to explore the pyrrolizidine alkaloids (PAs) type, content and risk assessment in three Boraginaceae used in Traditional Chinese Medicine (TCM), including Arnebia euchroma (AE), A. guttata (AG), and Lithospermum erythrorhizon (LE) .
- Method of Application : A UHPLC–MS/MS method was established to simultaneously determine eight pyrrolizidine alkaloids (PAs), including 7-acetyllycopsamine .
- Results : The study found that 7-acetyllycopsamine and its N-oxide were not detected in AE; echimidine and its N-oxide were not detected in AG; lycopsamine and its N-oxide, 7-acetyllycopsamine and its N-oxide were not detected in LE . The total contents of 8 PAs in 11 batches of AG was 341.56–519.51 μg/g; the content in 15 batches of LE was 71.16–515.73 μg/g, and the content in 11 batches of AE was 23.35–207.13 μg/g . The findings of the risk assessment method of PAs based on MOE combined with the REP factor were consistent with the clinical toxicity results .
Propiedades
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOFSJTBIDAHX-OFSOMGBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223742 | |
| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetyllycopsamine | |
CAS RN |
73544-48-6 | |
| Record name | 7-Acetyllycopsamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lycopsamine `1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073544486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ACETYLLYCOPSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E96Z64UMM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



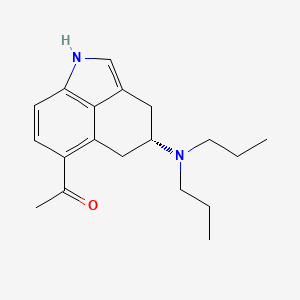
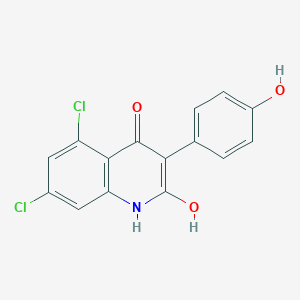
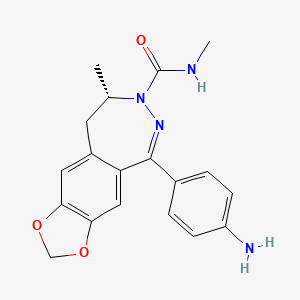
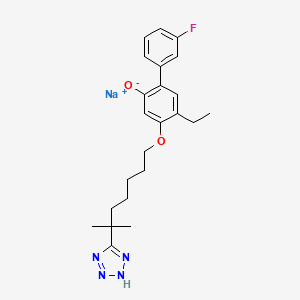
![N-[(5-{2-[(6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]ethyl}-2-thienyl)carbonyl]-L-glutamic acid](/img/structure/B1675664.png)
![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
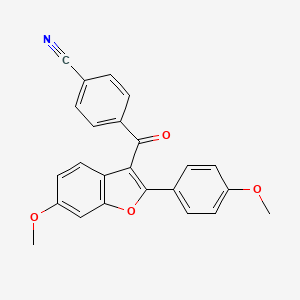
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B1675670.png)
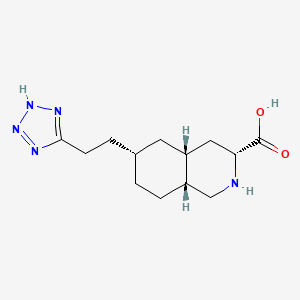
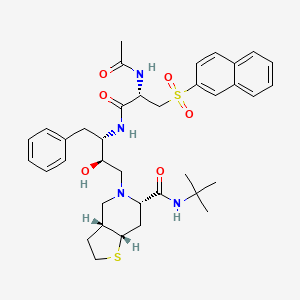
![2-[(E)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675674.png)
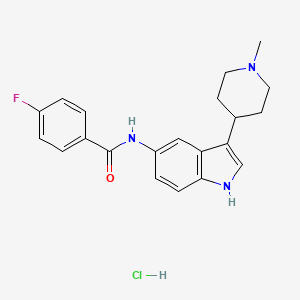
![(2S)-2-(4-(3-Amino-1,9-dioxo-1,2,5,6,6a,7-hexahydroimidazo[1,5-f]pteridin-8(9H)-yl)benzamido)pentanedioic acid](/img/structure/B1675677.png)